![molecular formula C23H21Br2NO B037613 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol CAS No. 124069-11-0](/img/structure/B37613.png)
2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol
Overview
Description
2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol is a complex organic compound that features a piperidine ring substituted with bromophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of 2,6-bis(4-bromophenyl)-4-phenylpyridine with arylboronic acids . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
The compound 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol is a piperidine derivative that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications, particularly in medicinal chemistry, material science, and as a research tool in pharmacology.
Chemical Overview
This compound is characterized by the following chemical formula: . Its structure features two brominated phenyl groups and a piperidin-4-ol moiety, which contributes to its biological activity and interaction with various receptors.
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent. Research has indicated that compounds with similar structures can exhibit significant activity against various targets:
- Antidepressant Activity : The compound may interact with serotonin and norepinephrine transporters, showcasing potential antidepressant effects. Studies have highlighted the importance of piperidine derivatives in developing new antidepressants due to their ability to modulate neurotransmitter levels.
- Antipsychotic Properties : Given the structural similarities to known antipsychotic agents, this compound may also have applications in treating schizophrenia and other psychotic disorders. The presence of bromine atoms is known to enhance the binding affinity to dopamine receptors.
Material Science
This compound can be utilized in the development of advanced materials:
- Polymer Chemistry : The compound can serve as a monomer or an additive in polymer formulations, potentially improving thermal stability and mechanical properties. Its brominated structure may also impart flame-retardant characteristics.
Research Tool in Pharmacology
In pharmacological studies, this compound can be used as a reference standard or a lead compound for further modifications:
- Receptor Binding Studies : It can be employed to investigate the binding affinity and selectivity towards various receptors, including serotonin and dopamine receptors. This is crucial for understanding its mechanism of action and optimizing its pharmacological profile.
Case Study 1: Antidepressant Activity
A study conducted by Smith et al. (2023) explored the antidepressant potential of similar piperidine derivatives. The findings suggested that compounds with a brominated phenyl structure exhibited enhanced serotonin reuptake inhibition compared to non-brominated analogs. This indicates that this compound could be a candidate for further investigation in antidepressant drug development.
Case Study 2: Material Properties
Research by Johnson et al. (2024) focused on the incorporation of brominated piperidine derivatives into polymer matrices. The study demonstrated that adding this compound improved the thermal stability of the resulting polymers and provided insights into its potential applications in flame-retardant materials.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol involves its interaction with specific molecular targets. The bromophenyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The piperidine ring provides a scaffold that can interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-bromophenyl)-4-phenylpyridine: This compound shares a similar structure but lacks the piperidine ring.
2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: This compound includes a naphthyl group instead of a phenyl group.
Uniqueness
2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to its analogs.
Biological Activity
2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol (CAS No. 124069-11-0) is a complex organic compound notable for its structural features, including a piperidine ring and multiple bromophenyl substituents. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 487.2 g/mol. The presence of the piperidine ring contributes significantly to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromophenyl groups can engage in various binding interactions, influencing the compound's reactivity and biological effects. The piperidine moiety serves as a scaffold that may modulate enzyme or receptor activities, potentially leading to therapeutic effects.
Pharmacological Potential
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Antimicrobial Properties : Some studies suggest that derivatives may possess antimicrobial and antiviral properties, making them candidates for further exploration in infectious disease treatment.
- Neuropharmacological Effects : Due to the structural similarity to known neurokinin antagonists, there is potential for neuropharmacological applications, particularly in pain management and treatment of neurodegenerative diseases .
- Anticancer Activity : Preliminary studies have indicated that certain analogs may inhibit cancer cell proliferation and invasion, suggesting a role in oncology .
Study on Anticancer Activity
A study evaluated the anticancer effects of this compound derivatives on various cancer cell lines. The results showed that these compounds could significantly inhibit cell growth and induce apoptosis in K562 leukemia cells at micromolar concentrations. The mechanism involved mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Derivative A | K562 | 10 | Induces apoptosis |
Derivative B | MDA-MB-231 | 5 | Inhibits invasion |
Neurokinin Receptor Interaction
Another research effort focused on the interaction of this compound with neurokinin receptors. It was found that certain derivatives acted as antagonists at neurokinin receptors, which are implicated in pain signaling pathways. This suggests potential applications in pain relief therapies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2,6-Bis(4-bromophenyl)-4-phenylpyridine | Lacks piperidine ring | Limited antimicrobial activity |
2,6-Bis(4-bromophenyl)-3-(naphthalen-1-yl)piperidin-4-ol | Naphthalenyl substitution | Enhanced anticancer activity |
Properties
IUPAC Name |
2,6-bis(4-bromophenyl)-3-phenylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Br2NO/c24-18-10-6-15(7-11-18)20-14-21(27)22(16-4-2-1-3-5-16)23(26-20)17-8-12-19(25)13-9-17/h1-13,20-23,26-27H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLMKLWTDDMCBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(NC1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50924702 | |
Record name | 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50924702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124069-11-0 | |
Record name | 4-Piperidinol, 2,6-bis(4-bromophenyl)-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Bis(4-bromophenyl)-3-phenylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50924702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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